molecular formula C12H15ClFNO3S2 B2589452 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1448045-18-8

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2589452
CAS No.: 1448045-18-8
M. Wt: 339.82
InChI Key: ZYTOKZOGYXRFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methoxytetrahydrothiophene Intermediate: This step involves the preparation of the 3-methoxytetrahydrothiophene moiety through a series of reactions, such as the methoxylation of tetrahydrothiophene.

    Sulfonamide Formation: The intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfur and nitrogen atoms.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other nucleophiles.

Scientific Research Applications

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide compounds with biological systems.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(methyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(ethyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-(propyl)benzenesulfonamide

Uniqueness

3-chloro-4-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is unique due to the presence of the methoxytetrahydrothiophene moiety, which can impart distinct chemical and biological properties compared to other sulfonamide compounds. This uniqueness can be leveraged in the design of novel pharmaceuticals and materials with enhanced performance.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO3S2/c1-18-12(4-5-19-8-12)7-15-20(16,17)9-2-3-11(14)10(13)6-9/h2-3,6,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTOKZOGYXRFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.